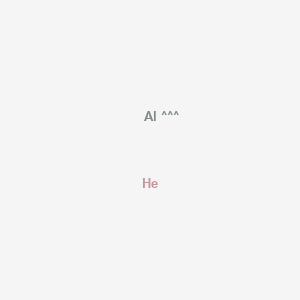

Aluminum;helium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aluminum;helium is a compound that combines the properties of aluminum, a lightweight and highly reactive metal, with helium, a noble gas known for its inertness

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of aluminum;helium compounds typically involves high-pressure conditions. Helium, being a noble gas, is generally unreactive under normal conditions. under extreme pressures, helium can form compounds with metals like aluminum. One such method involves the use of high-pressure techniques to force helium atoms into the crystal lattice of aluminum, creating a stable compound .

Industrial Production Methods

Industrial production of this compound compounds is still in the experimental stage. The process requires specialized equipment to maintain the high-pressure conditions necessary for the formation of the compound. Research is ongoing to develop more efficient and scalable methods for industrial production .

Análisis De Reacciones Químicas

Types of Reactions

Aluminum;helium compounds primarily undergo reactions that involve high-pressure conditions. These reactions are not typical of standard chemical processes due to the inert nature of helium. under specific conditions, such as the presence of ionized helium or high-energy environments, the compound can participate in unique chemical reactions .

Common Reagents and Conditions

The formation of this compound compounds requires high-pressure environments, often exceeding 100 gigapascals. Common reagents include pure aluminum and helium gas. The reaction conditions are typically controlled in a high-pressure chamber to facilitate the formation of the compound .

Major Products Formed

The primary product formed from the reaction between aluminum and helium under high pressure is a crystalline compound with a well-defined structure. This compound exhibits unique properties that are not observed in either aluminum or helium alone .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, aluminum;helium compounds are studied for their unique bonding and structural properties. These compounds provide insights into the behavior of noble gases under extreme conditions and the potential for forming stable compounds with reactive metals .

Biology and Medicine

While direct applications in biology and medicine are limited, the study of this compound compounds can contribute to the development of new materials for medical devices and implants. The inert nature of helium combined with the lightweight properties of aluminum makes this compound a potential candidate for biocompatible materials .

Industry

In the industrial sector, this compound compounds are explored for their potential use in high-strength, lightweight materials. These materials could be used in aerospace and automotive industries, where weight reduction is crucial for improving fuel efficiency and performance .

Mecanismo De Acción

The mechanism by which aluminum;helium compounds exert their effects is primarily related to the high-pressure conditions required for their formation. Under these conditions, helium atoms are forced into the aluminum lattice, creating a stable structure. This process involves the overcoming of repulsive forces between helium atoms and the aluminum lattice, resulting in a unique crystalline structure .

Comparación Con Compuestos Similares

Similar Compounds

Disodium helide (Na₂He): A compound of helium and sodium that is stable at high pressures.

Aluminum nitride (AlN): A compound of aluminum and nitrogen, known for its high thermal conductivity and electrical insulation properties.

Uniqueness

Aluminum;helium compounds are unique due to the combination of a highly reactive metal with an inert noble gas. This combination results in a compound with distinct structural and chemical properties that are not observed in other aluminum or helium compounds .

Propiedades

Fórmula molecular |

AlHe |

|---|---|

Peso molecular |

30.98414 g/mol |

Nombre IUPAC |

aluminum;helium |

InChI |

InChI=1S/Al.He |

Clave InChI |

IZDLMEDQWQMDOK-UHFFFAOYSA-N |

SMILES canónico |

[He].[Al] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)

![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)

![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)

![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)